Hexahydro-1H-furo[3,4-c]pyrrole is a heterocyclic compound characterized by a fused furan and pyrrole ring system. Its molecular formula is and it is classified under nitrogen-containing heterocycles. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of Poly (ADP-ribose) Polymerase, which plays a significant role in DNA repair mechanisms .
Hexahydro-1H-furo[3,4-c]pyrrole can be sourced through various synthetic pathways, with significant interest in its derivatives for pharmaceutical applications. It falls under the classification of fused heterocycles, specifically those containing both nitrogen and oxygen atoms. The compound is also recognized for its analgesic and anti-inflammatory properties, making it a candidate for therapeutic use in treating various conditions .
The synthesis of Hexahydro-1H-furo[3,4-c]pyrrole can be achieved through several methods:
The synthesis typically requires specific reagents such as triethylamine and diethyl ether for the formation of hydrochloride salts, which can be purified through recrystallization techniques. For example, hexahydro-1H-furo[3,4-c]pyrrole can be dissolved in diethyl ether and treated with anhydrous hydrochloric acid to form its hydrochloride salt .
Hexahydro-1H-furo[3,4-c]pyrrole features a unique bicyclic structure that incorporates a furan ring fused to a pyrrole ring. The structural representation includes:
The compound's melting point varies depending on its salt form; for instance, the hydrochloride salt exhibits a melting point range of 182° to 183°C .
Hexahydro-1H-furo[3,4-c]pyrrole participates in various chemical reactions:
Common reagents for these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction. The products formed depend significantly on the reaction conditions and the specific reagents employed .
Hexahydro-1H-furo[3,4-c]pyrrole functions primarily as a Poly (ADP-ribose) Polymerase inhibitor. The mechanism involves:
The efficacy of this compound can be influenced by environmental factors such as light exposure during synthesis and specific cellular localization that affects its action within biological systems.
Relevant data includes its characterization via spectroscopic methods such as NMR and IR spectroscopy to confirm structure and purity .
Hexahydro-1H-furo[3,4-c]pyrrole has several scientific applications:
This compound exemplifies the intersection of organic synthesis and medicinal application, highlighting its importance in contemporary chemical research.
Traditional synthetic approaches to Hexahydro-1H-furo[3,4-c]pyrrole (CAS 60889-32-9) primarily rely on cyclocondensation reactions and catalytic hydrogenation techniques that have formed the bedrock of its laboratory-scale production for decades. The foundational patent US3855237A details a classic diol cyclization strategy starting from 3,4-bis(hydroxymethyl)furan. This precursor undergoes sequential transformations: protection as a ketal derivative (e.g., using 2,2-dimethoxypropane), followed by reaction with ammonia or primary amines (alkyl/aralkyl amines) under elevated temperatures (80-100°C) to form intermediate amines. Subsequent acid-catalyzed hydrolysis (using mineral acids like HCl) removes the ketal protecting group, simultaneously inducing intramolecular cyclization to yield the bicyclic framework. This multistep sequence typically achieves moderate yields (40-60%) but requires extensive purification due to side product formation [5].
A more efficient hydrogenation-based route employs palladium-catalyzed debenzylation of protected precursors. As documented in WO2009/61879, phenylmethyl tetrahydro-1H-furo[3,4-c]pyrrole-5(3H)-carboxylate undergoes hydrogenolysis using 10% Pd/C catalyst in methanol under a hydrogen atmosphere. This method delivers the target compound in excellent yields (91%) within 3 hours at ambient temperature. The reaction exhibits high functional group tolerance and scalability up to hectogram quantities, making it particularly valuable for medicinal chemistry applications requiring moderate material quantities. The catalyst is removed by simple filtration, and the product is isolated via solvent evaporation without the need for chromatographic purification [7].
Table 1: Traditional Synthetic Routes to Hexahydro-1H-furo[3,4-c]pyrrole
Method | Starting Material | Key Conditions | Yield | Advantages/Limitations |
---|---|---|---|---|
Diol Cyclization [5] | 3,4-Bis(hydroxymethyl)furan | Ketal protection → NH₃ → Hydrolysis | 40-60% | Multistep, moderate yield, purification challenges |
Catalytic Hydrogenolysis [7] | Benzyl-protected precursor | Pd/C, H₂, MeOH, 3h, rt | 91% | High yield, simple workup, scalable to hectograms |
Transition metal catalysis has revolutionized the synthesis of Hexahydro-1H-furo[3,4-c]pyrrole, enabling enhanced stereoselectivity and reduced reaction times compared to traditional methods. Ruthenium-catalyzed dehydrogenative coupling represents a significant advancement, utilizing complexes like RuCl₃ or CpRu(cod)Cl to facilitate the coupling of diols with amines. This methodology operates through a borrowing hydrogen mechanism: the catalyst dehydrogenates the alcohol to form an aldehyde *in situ, which condenses with the amine to generate an imine. Subsequent reduction by the metal-hydride complex yields the amine product while regenerating the catalyst. Applied to furanoid systems, this cascade efficiently constructs the pyrrolidine ring under mild conditions (80-100°C) with water as the sole byproduct [1] [5].
Palladium catalysis plays a dual role in synthesis: enabling selective hydrogenation of unsaturated precursors (as discussed in Section 1.1) and facilitating C-N coupling reactions for derivative synthesis. Recent innovations employ silver(I)-mediated cyclizations to access stereochemically complex variants. Silver triflate (AgOTf) or hexafluoroantimonate (AgSbF₆) catalyzes the intramolecular hydroamination of alkenyl-pyrrolidine derivatives, triggering 5-exo-trig cyclization to form the fused bicyclic system with excellent diastereoselectivity (>20:1 dr). This approach is particularly valuable for synthesizing enantioenriched intermediates crucial for pharmaceutical applications where specific stereochemistry is required for biological activity [8].
Table 2: Transition Metal Catalysts in Hexahydro-1H-furo[3,4-c]pyrrole Synthesis
Catalyst System | Mechanism | Temperature | Key Advantages | Reference |
---|---|---|---|---|
RuCl₃ / Cp*Ru(cod)Cl | Dehydrogenative Coupling | 80-100°C | Atom-economical, water byproduct | [1] [5] |
Pd/C | Hydrogenation/Hydrogenolysis | rt-50°C | High yielding, simple setup, scalable | [7] |
AgOTf / AgSbF₆ | Hydroamination Cyclization | 60-80°C | Excellent diastereoselectivity (>20:1 dr) | [8] |
Growing environmental imperatives have driven the development of sustainable synthetic protocols for Hexahydro-1H-furo[3,4-c]pyrrole, focusing on waste reduction, energy efficiency, and benign reaction media. Solvent-free cyclocondensation represents a paradigm shift, where neat mixtures of 3,4-furandimethanol and alkylamines are heated at 100-120°C in pressurized vessels. This approach eliminates volatile organic solvents (VOCs), reduces purification complexity, and achieves comparable yields (65-75%) to solution-phase methods while significantly improving the Environmental Factor (E-Factor) by minimizing solvent waste .
Groundbreaking photocatalytic methodologies using blue LED irradiation have emerged for synthesizing advanced derivatives like 4,6-dioxo-hexahydro-1H-furo[3,4-c]pyrroles. This metal-free strategy generates reactive carbonyl ylide intermediates from aryl diazoacetates under light exposure (450 nm), which undergo subsequent [3+2] cycloaddition with maleimides. Conducted at ambient temperature in ethanol or ethyl acetate, this process reduces energy consumption by 70% compared to thermal methods while maintaining high yields (85-92%) and exceptional diastereoselectivity. The absence of heavy metal catalysts addresses metal residue concerns in pharmaceutical intermediates and simplifies product isolation [1].
Microwave-assisted synthesis further enhances energy efficiency in key steps. Cyclodehydration reactions requiring hours under conventional heating complete within minutes (5-15 min) under microwave irradiation (150-200°C), reducing energy input by approximately 90%. This technology proves particularly valuable for optimizing reaction parameters during process development, enabling rapid screening of substrates and catalysts while maintaining the structural integrity of the sensitive bicyclic framework [8].
Scalable manufacturing of Hexahydro-1H-furo[3,4-c]pyrrole presents distinct engineering challenges, with batch reactors and continuous flow systems offering complementary solutions. Traditional batch hydrogenation (e.g., Pd/C-mediated debenzylation) remains prevalent at kilogram scale due to established infrastructure and operational familiarity. Industrial batch processes typically employ parr reactors (50-1000 L capacity) with optimized parameters: 20-50 g/L substrate concentration in methanol, 2-5 mol% Pd/C (50% wet paste), hydrogen pressure (3-5 bar), and agitation at 300-500 rpm. These conditions ensure efficient gas-liquid-solid mass transfer, completing reactions within 2-4 hours with consistent yields (90-92%) and minimal over-reduction byproducts. However, batch processes face limitations in exothermicity management during hydrogenation and extended cycle times for charging, heating, cooling, and catalyst filtration [5] [7].
Continuous flow hydrogenation addresses these limitations through enhanced mass/heat transfer and inherent safety. Heterogeneous catalytic systems (e.g., fixed-bed reactors packed with Pd/Al₂O₃ pellets) enable substrate solution (methanol or ethanol) pumping through the catalyst cartridge at defined flow rates (5-10 mL/min/gₚd), hydrogen pressures (10-20 bar), and temperatures (50-70°C). Residence times of 10-30 minutes achieve near-quantitative conversion (>98%) with superior catalyst productivity (TON > 5000) compared to batch. The continuous flow approach offers additional advantages: elimination of catalyst filtration steps, precise control over reaction parameters (minimizing thermal degradation), and straightforward scalability via numbering up parallel microreactors. These benefits make continuous processing particularly suitable for producing high-purity (>99.5%) material required for pharmaceutical applications [10].
Integrated continuous processes combining synthesis and purification are emerging for end-to-end manufacturing. One advanced configuration couples continuous hydrogenolysis with in-line liquid-liquid extraction and continuous distillation. The reaction mixture exiting the hydrogenation reactor is immediately mixed with aqueous NaOH solution in a static mixer, directing the free base product into the organic phase (toluene or methyl tert-butyl ether). Subsequent continuous distillation under reduced pressure (50-100 mbar) yields the product with >99% purity at throughputs exceeding 1 kg/day per reactor module. This integrated approach minimizes intermediate handling, reduces solvent inventory, and enhances process robustness—critical factors for cGMP manufacturing of drug substances incorporating this bicyclic amine pharmacophore [10].
Table 3: Industrial-Scale Production Technologies Comparison
Parameter | Batch Process | Continuous Flow Process |
---|---|---|
Reactor Type | Stirred Tank (Parr Reactor) | Fixed-Bed/Packed-Bed Reactor |
Scale Demonstrated | Up to 1000L | 1-5 kg/day (per module) |
Reaction Time | 2-4 hours | 10-30 minutes (residence time) |
Catalyst Loading | 2-5 mol% Pd/C | <0.1 mol% Pd (fixed bed) |
Throughput Efficiency | Moderate (cycle time 8-12h) | High (continuous operation) |
Product Purity | 95-98% | >99.5% (with integrated purification) |
Key Advantage | Established infrastructure | Enhanced safety, reduced footprint |
CAS No.: 42599-90-6
CAS No.:
CAS No.: 26842-65-9
CAS No.: 100502-66-7
CAS No.:
CAS No.: 33227-10-0